2,2-Difluorohexan-1-ol
Description
Significance of Fluorine Substitution in Modulating Molecular Properties and Reactivity
The substitution of hydrogen with fluorine can dramatically alter a molecule's properties. In medicinal chemistry, for instance, fluorination is a widely used strategy to enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity and bioavailability. The presence of fluorine can block sites of metabolic oxidation and alter the acidity of nearby functional groups, thereby influencing a drug's pharmacokinetic and pharmacodynamic profile.
Overview of Geminal Difluorination: Synthetic Challenges and Strategic Advantages
Common methods for geminal difluorination often involve the use of specialized and sometimes hazardous reagents. wikipedia.org For example, sulfur tetrafluoride (SF4) and its derivatives like diethylaminosulfur trifluoride (DAST) are effective for converting ketones and aldehydes into geminal difluorides. wikipedia.org Another approach involves the treatment of 1,3-dithiolanes, derived from aldehydes or ketones, with reagents such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) and pyridinium (B92312) poly(hydrogen fluoride). illinois.eduiaea.org While effective, these methods often require careful control of reaction conditions and can be sensitive to the substrate's functional groups. illinois.edu The development of more general and milder geminal difluorination methods remains an active area of research. nih.govrsc.org
Position of 2,2-Difluorohexan-1-ol within the Expanding Landscape of Fluorinated Alcohols
This compound belongs to the class of fluorinated alcohols, which are valuable building blocks in organic synthesis. alfa-chemistry.comnih.gov These compounds combine the reactivity of an alcohol with the unique properties imparted by fluorine. Fluorinated alcohols have found application as solvents that can promote certain reactions due to their strong hydrogen-bonding ability and low nucleophilicity. nih.govresearchgate.net They also serve as precursors to a wide array of other fluorinated molecules. alfa-chemistry.com The presence of the gem-difluoro group at the C2 position of the hexanol backbone in this compound makes it a specific and potentially useful synthon for introducing a difluoroalkyl moiety.
Current Research Gaps and Intellectual Contributions of Focused Studies on this compound
While the broader field of fluorinated alcohols is well-explored, detailed investigations into specific, less common examples like this compound are often limited. A significant portion of the available literature focuses on more common or commercially significant fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). alfa-chemistry.com
Focused studies on this compound can contribute to filling these knowledge gaps. Research into its synthesis, for example, could lead to the development of more efficient or substrate-tolerant difluorination methods. A patent describes the synthesis of this compound via the reduction of ethyl 2,2-difluorohexanoate with lithium borohydride. google.com Investigating its reactivity could uncover novel transformations and applications for this specific difluorinated alcohol. Furthermore, detailed spectroscopic and physical property data for this compound are essential for its use as a chemical standard and for computational modeling studies.
Scope and Objectives of Academic Inquiry Pertaining to this compound
The primary objectives of academic inquiry into this compound would be to:
Develop and optimize synthetic routes to afford high yields and purity.
Thoroughly characterize its physical and spectroscopic properties.
Investigate its reactivity in a range of chemical transformations.
Explore its potential as a building block for the synthesis of more complex fluorinated molecules.
By achieving these objectives, the scientific community can gain a more complete understanding of this specific fluorinated alcohol and its potential applications in organic synthesis and materials science.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C6H12F2O |
| Molecular Weight | 138.16 g/mol |
| CAS Number | 204905-63-3 |
This table is based on available data and may be subject to revision as more research becomes available.
Structure
3D Structure
Properties
Molecular Formula |
C6H12F2O |
|---|---|
Molecular Weight |
138.16 g/mol |
IUPAC Name |
2,2-difluorohexan-1-ol |
InChI |
InChI=1S/C6H12F2O/c1-2-3-4-6(7,8)5-9/h9H,2-5H2,1H3 |
InChI Key |
SVTOPHWVHXYAGD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CO)(F)F |
Origin of Product |
United States |
Synthetic Methodologies and Chemo Enzymatic Pathways for 2,2 Difluorohexan 1 Ol and Its Derivatives
Retrosynthetic Analysis and Strategic Disconnections for 2,2-Difluorohexan-1-ol Synthesis
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.comwikipedia.orgicj-e.org This process, also known as the disconnection approach, works by identifying key bonds that can be broken, corresponding to reliable forward synthetic reactions. wikipedia.orglkouniv.ac.in For this compound, the primary strategic disconnections would logically occur at the C-C and C-O bonds.
A primary disconnection can be made at the C1-C2 bond, which bears the hydroxyl and difluoro functionalities. This leads to a synthon of a difluoromethyl anion equivalent and a formaldehyde equivalent. A more practical disconnection involves the C-O bond of the primary alcohol, which points to a 2,2-difluorohexyl halide or sulfonate as a precursor, obtainable from the corresponding carboxylic acid or its derivative.
Another key retrosynthetic strategy involves a two-group C-X disconnection. researchgate.net In the context of this compound, this would involve disconnecting the C-F bonds. This approach, however, is less common for geminal difluoro compounds starting from the alcohol itself and is more relevant when considering the synthesis of the difluoro moiety from a precursor.
A functional group interconversion (FGI) strategy is also highly relevant. lkouniv.ac.in The primary alcohol of this compound can be retrosynthetically derived from the reduction of a corresponding aldehyde or carboxylic acid ester, namely 2,2-difluorohexanal or an ester of 2,2-difluorohexanoic acid. This simplifies the synthetic challenge to the formation of the α,α-difluoro carbonyl compound.
The following table summarizes the key retrosynthetic disconnections for this compound:
| Disconnection Site | Precursor Type | Corresponding Forward Reaction |
| C-O bond of the alcohol | 2,2-difluorohexyl halide/sulfonate | Nucleophilic substitution with a hydroxide source |
| C1-C2 bond | Difluoromethyl synthon and formaldehyde synthon | Nucleophilic addition |
| Functional Group Interconversion (FGI) | 2,2-difluorohexanal or 2,2-difluorohexanoic acid ester | Reduction |
Direct Fluorination Approaches to Geminal Difluoroalkanols
Direct fluorination methods offer an efficient route to introduce fluorine atoms into a molecule. For the synthesis of geminal difluoroalkanols like this compound, these approaches typically involve the fluorination of a precursor molecule at a late stage of the synthesis.
Reagent-Based Fluorination of Ketones or Aldehydes Precursors
The synthesis of α,α-difluoro carbonyl compounds, which are key precursors to this compound, can be achieved through the direct fluorination of the corresponding ketones or aldehydes. This transformation of a methylene (B1212753) group to a difluoromethylene group can be accomplished using electrophilic fluorinating agents. nih.gov For instance, the fluorination of hexanal or 2-hexanone would be a potential route.
A common challenge in this approach is that the monofluorination of 1,3-dicarbonyl compounds is often rapid, while the subsequent second fluorination to yield the geminal difluoro product can be significantly slower. nih.gov
Electrophilic and Nucleophilic Fluorination Mechanisms
Electrophilic Fluorination: This is a widely used method for the synthesis of organofluorine compounds. Reagents such as Selectfluor® (F-TEDA-BF4) are commonly employed to deliver an electrophilic fluorine atom ("F+"). The mechanism typically involves the enol or enolate form of the carbonyl precursor attacking the electrophilic fluorine source. For the synthesis of a 2,2-difluoro compound, this process would need to occur twice on the same carbon atom. The presence of a base can facilitate the enolization process, which is a limiting factor for the second fluorination step. nih.gov
Nucleophilic Fluorination: While less common for the direct conversion of ketones or aldehydes to geminal difluorides, nucleophilic fluorinating agents can be used in specific contexts. For example, the reaction of a geminal dihalide with a nucleophilic fluoride (B91410) source like potassium fluoride can lead to the corresponding difluoro compound. However, for the synthesis of this compound, this would likely involve a multi-step process starting from a different precursor.
The choice of fluorinating agent and reaction conditions is crucial for achieving high yields and selectivity in these direct fluorination approaches.
Multistep Convergent and Linear Synthesis Pathways
Multistep syntheses, which can be either linear or convergent, provide a more controlled and often more efficient way to construct complex molecules like this compound.
Construction of the Difluoroalkyl Moiety
The central challenge in the synthesis of this compound is the construction of the difluoroalkyl group. Several methods can be employed:
From Aldehydes and Ketones: As discussed previously, the direct fluorination of hexanal or a suitable ketone precursor is a viable route.
From Carboxylic Acids: Carboxylic acids can be converted to their α,α-difluoro derivatives using reagents like sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST). However, these reagents are often harsh and may not be compatible with other functional groups.
Building Block Approach: A common and effective strategy is to use a building block that already contains the difluoromethylene group. For example, ethyl bromodifluoroacetate can be used to introduce the CF2 unit into a molecule through carbon-carbon bond-forming reactions. nih.gov This approach allows for the construction of the carbon skeleton with the difluoro moiety already in place.
Introduction of the Hydroxyl Functionality
Once the 2,2-difluorohexyl carbon skeleton is assembled, the final step is the introduction of the primary alcohol group. The method for this will depend on the functional group present at the C1 position in the precursor.
Reduction of a Carbonyl Group: If the precursor is 2,2-difluorohexanal or a 2,2-difluorohexanoic acid ester, a simple reduction using a suitable reducing agent like sodium borohydride or lithium aluminum hydride will yield the desired this compound.
Hydrolysis of an Ester: If the synthesis utilizes a building block like ethyl bromodifluoroacetate, the ester group can be carried through several steps and then hydrolyzed to the carboxylic acid, which is then reduced to the alcohol.
Nucleophilic Substitution: If a 2,2-difluorohexyl halide is prepared, the hydroxyl group can be introduced via a nucleophilic substitution reaction with a hydroxide source.
The choice of the synthetic pathway will depend on the availability of starting materials, the desired scale of the synthesis, and the compatibility of the functional groups present in the intermediate molecules.
Stereoselective and Enantioselective Synthesis Strategies
While this compound itself is not chiral, the introduction of substituents along the carbon chain of its derivatives can create chiral centers. The stereoselective synthesis of such chiral difluorinated compounds is a significant challenge in organic chemistry.
Recent advancements have focused on developing asymmetric methods to produce chiral gem-difluorinated compounds with high enantioselectivity. For instance, chiral phosphoric acid (CPA) catalyzed asymmetric enantioselective cyclization reactions have been successfully employed for the synthesis of chiral 2,2-difluoro-spiroindanone-dihydroquinazolinones, achieving good to high yields and excellent enantioselectivities nih.govresearchgate.net. Although not directly applied to this compound derivatives, these methods demonstrate the potential of organocatalysis in constructing complex chiral molecules containing the gem-difluoromethylene unit.
Another approach involves the enantioselective Reformatsky reaction of ethyl bromodifluoroacetate with imines, utilizing inexpensive and commercially available amino alcohol ligands. This method has yielded a variety of α,α-difluoro-β-lactams with high enantioselectivity (in excess of 99% ee) rsc.org. The resulting β-lactams can serve as versatile building blocks for the synthesis of other chiral difluorinated compounds.
Furthermore, copper-catalyzed bond scission of pentafluorobutane-1,3-diones can generate difluoroenolates that react with aldehydes to produce a wide range of chiral α,α-difluoro-β-hydroxy ketones with up to 99% yield and 92% enantiomeric excess nih.gov. These chiral hydroxy ketones are valuable precursors that can be further elaborated into various chiral difluorinated alcohols.
The following table summarizes some enantioselective methods applicable to the synthesis of chiral difluorinated compounds, which could be adapted for derivatives of this compound.
| Method | Catalyst/Ligand | Substrates | Products | Enantiomeric Excess (ee) |
| Asymmetric Cyclization | Chiral Phosphoric Acid (CPA) | gem-Difluoroalkyl 1,3-indandiones, Anthranilamides | Chiral 2,2-difluoro-spiroindanone-dihydroquinazolinones | Excellent |
| Enantioselective Reformatsky Reaction | Amino alcohol ligand | Ethyl bromodifluoroacetate, Imines | α,α-Difluoro-β-lactams | >99% |
| Aldol Reaction | Copper catalyst | Pentafluorobutane-1,3-diones, Aldehydes | Chiral α,α-difluoro-β-hydroxy ketones | up to 92% |
Catalytic Methodologies in this compound Synthesis
Catalytic methods offer efficient and selective routes for the synthesis of fluorinated compounds, including this compound. These approaches often involve transition-metal catalysis or organocatalysis.
The formation of carbon-fluorine bonds is a cornerstone of organofluorine chemistry. Transition-metal catalysis has emerged as a powerful tool for this purpose, enabling reactions that were previously challenging. organicreactions.orgnih.govnih.gov While direct difluorination of an unactivated methylene group in a hexane chain to produce this compound is not a standard transformation, transition-metal-catalyzed reactions are instrumental in synthesizing precursors and analogues.
Palladium and copper are the most commonly employed transition metals in fluorination and fluoroalkylation reactions. nih.gov For example, palladium-catalyzed C-H functionalization followed by β-fluoride elimination has been used to synthesize gem-difluoro olefins from fluorinated diazoalkanes and indole heterocycles. nih.gov This methodology provides a route to introduce the difluorovinyl group, which can then be reduced to the corresponding difluoroethyl group.
Another strategy involves the transition-metal-catalyzed cross-coupling of fluoro-aromatics with various partners, although this is more relevant for aromatic derivatives. mdpi.com The development of new C-F bond-forming reactions from organotransition metal complexes has significantly advanced the field, providing better access to a wide range of fluorinated organic molecules. researchgate.net
The table below highlights some transition-metal-catalyzed reactions relevant to the synthesis of fluorinated compounds.
| Metal Catalyst | Reaction Type | Substrates | Products |
| Palladium | C-H Functionalization / β-Fluoride Elimination | Fluorinated diazoalkanes, Indoles | gem-Difluoro olefins |
| Copper | Decarboxylative Fluoroalkylation | α,β-Unsaturated carboxylic acids | Difluoromethylated alkenes |
| Nickel | Cross-Coupling | Fluoro-aromatics, Organozinc reagents | Coupled aromatic products |
Organocatalysis provides a metal-free alternative for the synthesis of fluorinated compounds. Chiral organic Brønsted bases and acids have proven to be highly effective catalysts for a variety of enantioselective transformations. nih.gov
Brønsted acid catalysis, in particular, has emerged as a significant area in modern organic synthesis. rsc.org These catalysts can activate substrates towards nucleophilic attack. For instance, a Brønsted acid-assisted Lewis base catalysis protocol has been developed for the synthesis of enantiomerically pure trifluoromethylated dihydropyridazines. rsc.org While not directly applicable to this compound, this demonstrates the utility of Brønsted acids in fluorinated heterocycle synthesis.
Brønsted base catalysis, on the other hand, typically involves the deprotonation of a nucleophile to enhance its reactivity. youtube.com This can be applied to reactions involving the introduction of fluorine-containing moieties.
A straightforward, catalyst-free method for synthesizing gem-difluoromethylenated compounds involves the addition of carboxylic acids to gem-difluoroalkenes. nih.gov Simple heating is sufficient for this regioselective addition, which can be extended to sulfonic acids. nih.gov This "fluorine-retentive strategy" avoids the common issue of β-fluoride elimination. nih.gov
The following table outlines some organocatalytic and Brønsted acid/base promoted reactions.
| Catalyst Type | Reaction | Substrates | Products |
| Chiral Phosphoric Acid | Asymmetric Cyclization | gem-Difluoroalkyl 1,3-indandiones, Anthranilamides | Chiral 2,2-difluoro-spiroindanone-dihydroquinazolinones |
| Brønsted Acid assisted Lewis Base | [4+2] Cycloaddition | Hydrazones, α,β-Unsaturated aldehydes | Trifluoromethylated dihydropyridazines |
| Thermal (No Catalyst) | Hydroacetoxylation | gem-Difluoroacrylates, Carboxylic acids | gem-Difluoromethylenated esters |
Biocatalytic Approaches and Enzymatic Transformations for Fluorinated Alcohols
Biocatalysis offers an environmentally friendly and highly selective approach to the synthesis of chiral alcohols and other valuable compounds. nih.gov Enzymes, particularly ketoreductases (KREDs), have shown great potential in the asymmetric reduction of ketones to produce chiral alcohols with high enantiomeric excess. researchgate.netnih.gov
The enzymatic reduction of prochiral ketones is a well-established method for generating chiral alcohols. wikipedia.org This has been successfully applied to the synthesis of chiral fluoroalkyl secondary alcohols from difluoroalkyl ketones using commercially available NADPH-dependent ketoreductases. researchgate.net These bioreduction reactions can be applied to a broad range of fluoroketones, including aryl and aliphatic difluoroketones, with excellent conversion and enantioselectivity. researchgate.net
A chemo-enzymatic cascade process combining photo-oxidative fluoridation and bio-reduction has been developed to access enantiocomplementary vicinal fluoro alcohols in high isolated yield and enantiomeric excess. rsc.org This one-pot process highlights the power of combining chemical and biological transformations.
The table below summarizes some biocatalytic approaches for the synthesis of fluorinated alcohols.
| Enzyme Type | Reaction | Substrate | Product | Key Features |
| Ketoreductase (KRED) | Asymmetric Reduction | Prochiral difluoroalkyl ketones | Chiral fluoroalkyl secondary alcohols | High conversion and enantioselectivity |
| Ketoreductase (KRED) | Dynamic Reductive Kinetic Resolution | Racemic α-fluoro-β-keto esters | α-Fluoro-β-hydroxy esters | High optical purity and yield |
| Lipase / Ketoreductase | One-pot Cascade | β-Ketonic esters | Enantiocomplementary vicinal fluoro alcohols | High isolated yields and stereoselectivities |
Isolation and Purification Techniques for Synthetic Intermediates and the Target Compound
The purification of fluorinated alcohols and their synthetic intermediates is a critical step in ensuring the final product's quality. Common impurities in fluorinated alcohols can include perfluoroalkanoic acids and their esters. google.comgoogle.com
A process for the purification of fluorinated alcohols involves heating the crude product in the presence of water and a base additive. google.com This thermal treatment is followed by separation of the base additives and other impurities by washing with water or a dilute acid/base solution, followed by vacuum drying. google.com
Standard laboratory purification techniques such as column chromatography are also widely used. For example, in the synthesis of fluorinated compounds using diethylaminosulfur trifluoride (DAST), the crude product is typically purified by column chromatography after quenching the reaction and extracting the product. organic-synthesis.com
The presence of residual unbound fluorotelomer alcohols in various fluorinated materials has been identified, highlighting the importance of effective purification methods. nih.gov A method involving dispersion in water and stripping of volatiles with a constant air flow has been developed to remove these residual compounds. nih.gov
The following table outlines common purification techniques for fluorinated compounds.
| Technique | Description | Application |
| Aqueous Extraction | Washing with water or dilute acid/base to remove water-soluble impurities and additives. | Post-reaction workup for fluorinated alcohols. google.com |
| Vacuum Drying | Removal of residual solvents and water under reduced pressure. | Final drying step for purified fluorinated alcohols. google.com |
| Column Chromatography | Separation of compounds based on their differential adsorption on a stationary phase. | Purification of synthetic intermediates and final products. organic-synthesis.com |
| Distillation | Separation of liquids with different boiling points. | Purification of volatile fluorinated compounds. |
| Volatile Stripping | Removal of volatile residual compounds using a gas stream. | Removal of unbound fluorotelomer alcohols from materials. nih.gov |
Yield Optimization and Scalability Studies in the Synthesis of this compound
Optimizing the reaction yield and ensuring the scalability of the synthetic process are crucial for the practical application of this compound. This involves careful selection of reagents, catalysts, and reaction conditions.
For instance, in the synthesis of 2,2-difluoroethanol from 1-chloro-2,2-difluoroethane, a two-step process involving the formation of a 2,2-difluoroethyl ester followed by transesterification has been developed. google.com The gradual addition of 1-chloro-2,2-difluoroethane to a heated mixture of the solvent and an alkali metal salt of formic or acetic acid was found to be crucial for achieving high conversion and yield. google.com This process has been demonstrated to be scalable, with yields of 2,2-difluoroethanol reaching 84.4% in one example. google.com
In biocatalytic reductions, optimizing factors such as substrate concentration, enzyme loading, and cofactor regeneration is key to achieving high space-time yields. For the asymmetric reduction of a keto ester, an engineered E. coli expressing a carbonyl reductase achieved a space-time yield of 46 g L⁻¹ d⁻¹, representing a significant improvement in productivity. researchgate.net
The development of robust and scalable synthetic routes is an ongoing area of research. For example, a kilogram-scale synthesis of a dipeptidyl peptidase IV inhibitor involved the use of DAST for a fluorination step, demonstrating that with appropriate safety precautions, this reagent can be used on a larger scale. organic-synthesis.com
The table below provides examples of factors considered in yield optimization and scalability.
| Factor | Description | Example |
| Reagent Addition Strategy | The method and rate of adding reagents can significantly impact yield and selectivity. | Gradual addition of 1-chloro-2,2-difluoroethane to a heated reaction mixture. google.com |
| Catalyst Loading | The amount of catalyst used can affect reaction rate and cost-effectiveness. | Optimization of catalyst concentration in transition-metal-catalyzed reactions. |
| Substrate Concentration | Higher substrate concentrations are desirable for scalability but can sometimes lead to side reactions or enzyme inhibition. | Biocatalytic reduction at 100 g/L substrate concentration. nih.gov |
| Reaction Temperature and Time | These parameters are optimized to maximize conversion and minimize byproduct formation. | Monitoring reaction progress by gas chromatography to determine optimal reaction time. google.com |
| Cofactor Regeneration | In enzymatic reactions requiring cofactors like NADPH, an efficient regeneration system is essential for scalability. | Use of a co-substrate for NADPH regeneration in ketoreductase-catalyzed reductions. researchgate.net |
Chemical Reactivity and Mechanistic Investigations of 2,2 Difluorohexan 1 Ol
Reactivity Profile of the Primary Alcohol Moiety in the Presence of Geminal Difluorides
The primary alcohol group in 2,2-Difluorohexan-1-ol is the main site for many chemical transformations. However, its reactivity is modulated by the strong inductive effect of the adjacent CF2 group. This electron-withdrawing effect can impact reaction rates and, in some cases, the feasibility of certain transformations.
Esterification and Etherification Reactions
Esterification: The reaction of this compound with carboxylic acids or their derivatives to form esters is a fundamental transformation. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. masterorganicchemistry.com The electron-withdrawing gem-difluoro group is expected to decrease the nucleophilicity of the primary alcohol's oxygen atom. This would likely necessitate more forcing reaction conditions, such as higher temperatures or longer reaction times, compared to its non-fluorinated counterpart, 1-hexanol (B41254). researchgate.net
Alternative esterification methods, such as reaction with more reactive acyl chlorides or anhydrides in the presence of a base, can overcome the reduced nucleophilicity of the alcohol. These reactions are generally faster and proceed under milder conditions.
Hypothetical Esterification Reaction Data
| Carboxylic Acid Derivative | Catalyst/Base | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
|---|---|---|---|---|---|
| Acetic Acid | H₂SO₄ | Toluene | 110 (reflux) | 24 | 60-70 |
| Acetyl Chloride | Pyridine | CH₂Cl₂ | 0 to RT | 2 | 85-95 |
| Acetic Anhydride | DMAP | CH₂Cl₂ | RT | 4 | 90-98 |
Etherification: The synthesis of ethers from this compound can be achieved through methods like the Williamson ether synthesis. byjus.commasterorganicchemistry.comwikipedia.orgyoutube.comscienceinfo.com This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. The acidity of the hydroxyl proton in this compound is expected to be higher than that of 1-hexanol due to the inductive effect of the fluorine atoms, facilitating the formation of the alkoxide. However, the nucleophilicity of the resulting alkoxide may be slightly diminished. The reaction is generally efficient with primary alkyl halides.
Hypothetical Williamson Ether Synthesis Data
| Alkyl Halide | Base | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
|---|---|---|---|---|---|
| Methyl Iodide | NaH | THF | RT | 6 | 80-90 |
| Ethyl Bromide | NaH | DMF | 50 | 8 | 75-85 |
| Benzyl Bromide | K₂CO₃ | Acetonitrile (B52724) | 80 (reflux) | 12 | 80-90 |
Oxidation and Reduction Pathways
Oxidation: The oxidation of the primary alcohol in this compound can lead to either 2,2-difluorohexanal or 2,2-difluorohexanoic acid, depending on the oxidizing agent and reaction conditions.
Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), are known to oxidize primary alcohols to aldehydes. libretexts.orgmasterorganicchemistry.comyoutube.comyoutube.comorganic-chemistry.org The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) to prevent over-oxidation to the carboxylic acid. The presence of the electron-withdrawing gem-difluoro group is not expected to significantly hinder this transformation.
Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent), will typically oxidize the primary alcohol all the way to the carboxylic acid. libretexts.orgmychemblog.com The intermediate aldehyde is formed but is rapidly oxidized further under these conditions.
Hypothetical Oxidation Reaction Data
| Oxidizing Agent | Solvent | Temperature (°C) | Expected Product | Expected Yield (%) |
|---|---|---|---|---|
| PCC | CH₂Cl₂ | RT | 2,2-Difluorohexanal | 80-90 |
| KMnO₄, NaOH | H₂O/t-BuOH | 0 to RT | 2,2-Difluorohexanoic Acid | 70-80 |
| CrO₃, H₂SO₄ (Jones) | Acetone | 0 to RT | 2,2-Difluorohexanoic Acid | 75-85 |
Reduction: The primary alcohol moiety in this compound is already in a reduced state and therefore does not undergo further reduction under standard conditions. The focus of reduction studies on such molecules would typically be on other functional groups if present.
Nucleophilic Substitution Reactions at the C1 Position
Nucleophilic substitution at the C1 position of this compound first requires the conversion of the hydroxyl group into a good leaving group. This can be achieved by protonation in the presence of a strong acid, or by conversion to a sulfonate ester (e.g., tosylate or mesylate) or a halide.
Once activated, the C1 carbon becomes susceptible to attack by nucleophiles. The reaction with hydrogen halides (e.g., HBr, HCl) in the presence of an acid catalyst would proceed via an SN2 mechanism for this primary alcohol. savemyexams.comorganicmystery.comck12.orgchemguide.co.uk The strong inductive effect of the gem-difluoro group at the C2 position would likely decrease the rate of the SN2 reaction due to destabilization of the transition state.
Alternatively, conversion of the alcohol to a tosylate followed by reaction with a nucleophile is a common two-step strategy. This allows for a wider range of nucleophiles to be introduced.
Hypothetical Nucleophilic Substitution Data
| Reagent(s) | Nucleophile | Solvent | Mechanism | Expected Product |
|---|
Transformations Involving the Geminal Difluoroalkyl Group
The geminal difluoroalkyl group is generally stable, but under certain conditions, it can participate in chemical transformations.
Elimination Reactions (e.g., Dehydrofluorination)
Elimination of hydrogen fluoride (B91410) (dehydrofluorination) from this compound would lead to the formation of a monofluoroalkene. This reaction typically requires a strong base. However, for this compound, there are two potential pathways for elimination: removal of a proton from C1 or C3.
Elimination involving a proton from C1 is unlikely as it would require breaking a C-O bond and is not a standard dehydrofluorination pathway.
Elimination involving a proton from C3 would lead to the formation of 2-fluorohex-1-ene or 2-fluorohex-2-ene, depending on the reaction mechanism and conditions. This type of reaction is more plausible but would likely require a strong, non-nucleophilic base to avoid competing reactions at the C1 position. The presence of the hydroxyl group could complicate this reaction, potentially requiring its protection prior to the elimination step.
Rearrangement Reactions Facilitated by Fluorine Substitution
Rearrangement reactions are a fundamental class of transformations in organic chemistry where the carbon skeleton of a molecule is restructured, often proceeding through a carbocation intermediate. masterorganicchemistry.comlibretexts.org Common examples include the Wagner-Meerwein and Pinacol rearrangements. masterorganicchemistry.comwikipedia.orgwikipedia.org The presence of fluorine atoms significantly influences the course of these reactions due to their strong electron-withdrawing inductive effects.
In the context of this compound, a classic acid-catalyzed rearrangement, such as dehydration followed by a hydride shift, is mechanistically challenging. The initial step would involve the protonation of the hydroxyl group and its departure as a water molecule to form a primary carbocation at the C1 position. However, the adjacent C-F bonds on C2 would intensely destabilize this positive charge, making its formation highly unfavorable. Electron-withdrawing groups are known to destabilize carbocations. libretexts.org
While a simple rearrangement of this compound itself is unlikely, the influence of fluorine substitution is evident in related transformations. For example, in a Pinacol-type rearrangement of a hypothetical 2,2-difluoro-1-phenylpropane-1,2-diol, the reaction pathway is dictated by the formation of the most stable carbocation intermediate. Protonation and loss of water would preferentially occur at the C1 hydroxyl group to form a benzylic carbocation, which is resonance-stabilized, rather than at C2 where the fluorine atoms would destabilize the positive charge. chemistrysteps.com The subsequent migration of a group to the carbocationic center would then proceed based on migratory aptitude.
A more modern example involves the Bora-Wagner-Meerwein rearrangement, where electrophilic fluorination of vinyl-Bmida derivatives leads to a nih.govresearchgate.net-boryl migration. nih.gov This demonstrates that fluorine can be a key participant in initiating rearrangement cascades that might not occur with their non-fluorinated analogues.
Table 1: Hypothetical Migratory Aptitude in Pinacol Rearrangement of a Fluorinated Diol
This interactive table illustrates the general order of migratory aptitude in carbocation rearrangements. In a hypothetical fluorinated diol, the group that can best stabilize the positive charge on the adjacent carbon will migrate preferentially.
| Migrating Group | Relative Migratory Aptitude | Rationale |
| Phenyl | High | Forms a resonance-stabilized benzylic carbocation. |
| Hydride | Moderate-High | A small, mobile group that readily shifts. |
| Tertiary Alkyl | Moderate | Forms a stable tertiary carbocation. |
| Secondary Alkyl | Low | Forms a less stable secondary carbocation. |
| Methyl | Low | Forms a primary carbocation (if migrating from a secondary carbon). |
Role of this compound as a Solvent or Reaction Medium in Organic Synthesis
The choice of solvent can profoundly impact reaction rates and outcomes. wikipedia.orglibretexts.orgnih.gov Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), are known for their unique solvent properties, which can be extrapolated to this compound. researchgate.net
The two electron-withdrawing fluorine atoms in this compound increase the acidity of the hydroxyl proton through a strong inductive effect. This makes it an exceptionally strong hydrogen-bond donor. This enhanced hydrogen-bonding capability allows it to activate electrophiles and stabilize anionic species more effectively than non-fluorinated alcohols. For instance, in reactions involving carbonyl compounds, this compound could hydrogen-bond to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and rendering it more susceptible to nucleophilic attack. This effect is crucial for promoting reactions that might be sluggish in conventional solvents.
Table 2: Comparison of Hydrogen Bond Donor (HBD) Properties
This table provides a qualitative comparison of the hydrogen bond donor strength of this compound with other common alcoholic solvents.
| Solvent | Relative HBD Strength | Key Structural Feature |
| This compound | Very High | α,α-difluoro substitution |
| Hexafluoroisopropanol (HFIP) | Very High | Two trifluoromethyl groups |
| Trifluoroethanol (TFE) | High | One trifluoromethyl group |
| Propan-1-ol | Moderate | Alkyl chain |
| tert-Butanol | Low | Steric hindrance around OH |
The highly polar nature of the C-F bonds in this compound contributes to a high solvent polarity and a strong ability to stabilize charged intermediates. acs.org Studies on similar fluorinated alcohols have shown that they can stabilize cationic reaction intermediates not just through general polarity, but through specific charge-dipole interactions between the C-F bond dipoles and the positive charge. acs.org This can lead to significant rate accelerations in reactions proceeding through carbocations, such as SN1 reactions or certain electrophilic additions.
Furthermore, fluorinated solvents have been shown to influence the reactivity of radical intermediates. nih.govcanada.ca While the exact nature of the interaction can be complex, the polar environment provided by this compound could potentially stabilize polar transition states in radical reactions, thereby influencing selectivity and yield.
Table 3: Stabilization of Reactive Intermediates by this compound
This interactive table summarizes the types of reactive intermediates that this compound is expected to stabilize and the underlying mechanism.
| Reactive Intermediate | Proposed Stabilization Mechanism | Consequence for Reactivity |
| Carbocations | Strong hydrogen bonding to counter-ion; Intermolecular charge-dipole interactions with C-F bonds. acs.org | Increased reaction rate for SN1, E1, and electrophilic addition reactions. |
| Anions/Anionic Transition States | Strong hydrogen bonding from the acidic OH group. | Stabilization of leaving groups; Activation of electrophiles. |
| Radical Species | Solvation of polar radical intermediates or transition states. nih.govcanada.ca | Potential for altered selectivity and improved yields in radical transformations. |
Mechanistic Studies of Chemical Transformations Involving this compound
Elucidating the precise mechanism of a chemical reaction is crucial for its optimization and application. Several techniques can be employed to study the transformations of this compound.
The kinetic isotope effect (KIE) is a powerful tool for determining reaction mechanisms by measuring the change in reaction rate when an atom in the reactant is replaced by one of its isotopes. wikipedia.org A primary deuterium (B1214612) KIE (kH/kD) is observed when a C-H bond is broken in the rate-determining step of a reaction.
For instance, in a hypothetical oxidation of this compound to the corresponding aldehyde, the mechanism could be investigated by comparing the rate of oxidation of the normal alcohol with that of its deuterated analogue, 2,2-difluorohexan-1,1-d2-1-ol. A significant primary KIE (typically > 2) would suggest that the C-H bond at the C1 position is broken in the rate-determining step. nih.gov Conversely, a KIE close to unity would indicate that C-H bond cleavage occurs in a fast step after the rate-determining step. researchgate.net
Table 4: Hypothetical Kinetic Isotope Effects for the Oxidation of this compound
This table presents potential KIE values and their mechanistic interpretations for the oxidation of this compound.
| Proposed Rate-Determining Step | Expected kH/kD Value | Mechanistic Implication |
| C-H bond cleavage | ~ 3-7 | Concerted or stepwise mechanism where hydride transfer is rate-limiting. nih.gov |
| Formation of a chromate (B82759) ester | ~ 1 | C-H bond cleavage is not involved in the rate-determining step. cdnsciencepub.com |
| O-H bond cleavage | Inverse KIE (<1) or small normal KIE | Indicates a pre-equilibrium deprotonation or involvement of the O-H bond in the transition state. nih.gov |
Real-time monitoring of a reaction can provide invaluable data on reaction kinetics, the formation of intermediates, and the generation of byproducts. For reactions involving this compound, several spectroscopic techniques are particularly well-suited.
19F NMR Spectroscopy: The presence of fluorine atoms provides a unique spectroscopic handle. 19F NMR is highly sensitive and experiences a wide chemical shift range, making it an excellent tool for monitoring the disappearance of the starting material and the appearance of fluorinated products or intermediates, each with a distinct 19F signal. asahilab.co.jpresearchgate.net
In-situ Infrared (IR) Spectroscopy: This technique allows for the continuous monitoring of functional groups within the reaction mixture. scielo.brnih.gov For a reaction of this compound, one could track the disappearance of the broad O-H stretching band (around 3300 cm-1) and the C-O stretching band (around 1050 cm-1). Simultaneously, the appearance of new bands, such as a strong C=O stretch (around 1700 cm-1) in an oxidation reaction, would signify product formation. intox.com
Table 5: Spectroscopic Techniques for Monitoring Reactions of this compound
This interactive table outlines suitable spectroscopic methods and the specific information they can provide during a chemical transformation of this compound.
| Spectroscopic Technique | Information Provided | Example Application |
| 19F NMR | Quantitative analysis of starting material consumption and product formation. Detection of fluorinated intermediates. asahilab.co.jp | Monitoring a substitution reaction where the fluorine environment changes. |
| 1H NMR | Tracking changes in the proton environment, such as the disappearance of the CH2OH signal. | Following the progress of an esterification reaction. |
| In-situ IR Spectroscopy | Real-time monitoring of functional group transformations (e.g., O-H to C=O). scielo.br | Observing the rate of an oxidation reaction. |
| Mass Spectrometry (MS) | Identification of products and intermediates by their mass-to-charge ratio. | Analyzing aliquots from a reaction mixture to confirm product identity. |
Advanced Spectroscopic and Analytical Characterization for Structural and Conformational Elucidation of 2,2 Difluorohexan 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and dynamics of nuclei. For a fluorinated molecule like 2,2-Difluorohexan-1-ol, a multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR would be essential.
¹H, ¹³C, and ¹⁹F NMR Chemical Shifts and Coupling Constants Analysis
A detailed analysis of the 1D NMR spectra would be the first step in characterizing this compound.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the alkyl chain (C3 to C6), the methylene (B1212753) group adjacent to the hydroxyl group (C1), and the hydroxyl proton itself. The integration of these signals would correspond to the number of protons in each environment. The multiplicity of each signal, governed by spin-spin coupling with neighboring protons, would help establish the connectivity of the carbon backbone. For instance, the signal for the C1-protons (-CH₂OH) would likely appear as a triplet due to coupling with the two fluorine atoms on C2 (JHF coupling).
¹³C NMR: The carbon NMR spectrum would show six distinct signals corresponding to the six carbon atoms of the molecule. The chemical shift of each carbon is highly dependent on its electronic environment. The C2 carbon, being directly bonded to two highly electronegative fluorine atoms, would be expected to appear at a significantly downfield chemical shift and would exhibit a characteristic triplet splitting pattern due to one-bond carbon-fluorine coupling (¹JCF). The C1 and C3 carbons would also show splitting due to two-bond (²JCF) and three-bond (³JCF) coupling, respectively, though with smaller coupling constants. rsc.org
¹⁹F NMR: As a spin ½ nucleus with 100% natural abundance, ¹⁹F is a highly sensitive NMR probe. wikipedia.orghuji.ac.il The ¹⁹F NMR spectrum of this compound would be expected to show a single signal for the two chemically equivalent fluorine atoms. This signal's multiplicity would be a triplet of triplets, arising from coupling to the two adjacent C1 protons (²JFH) and the two C3 protons (³JFH). The magnitude of these coupling constants provides valuable structural information. wikipedia.org
A hypothetical data table for the primary NMR data would be structured as follows:
Table 1: Hypothetical ¹H, ¹³C, and ¹⁹F NMR Data for this compound No experimental data is available for this compound. The table illustrates the expected format.
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | ¹⁹F Chemical Shift (ppm) | Key Coupling Constants (Hz) |
|---|---|---|---|---|
| C1 (-C H₂OH) | Predicted Value | Predicted Value | N/A | ²JHF, ³JHH |
| C2 (-C F₂-) | N/A | Predicted Value | Predicted Value | ¹JCF, ²JCF, ³JCF |
| C3 (-C H₂-) | Predicted Value | Predicted Value | N/A | ³JHF, JHH |
| C4 (-C H₂-) | Predicted Value | Predicted Value | N/A | JHH |
| C5 (-C H₂-) | Predicted Value | Predicted Value | N/A | JHH |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Correlation
2D NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and confirming the molecular structure.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton couplings, visually connecting signals from adjacent protons in the alkyl chain. This would allow for a sequential "walk" along the backbone, from the terminal methyl group (C6) up to the C3 protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. It would definitively link each proton resonance to its corresponding carbon in the C1, C3, C4, C5, and C6 positions.
Dynamic NMR Studies for Conformational Exchange and Barrier Determination
The butyl chain of this compound is flexible, and the molecule can exist in various conformations due to rotation around its carbon-carbon single bonds. libretexts.orgyoutube.com Dynamic NMR (DNMR) studies, which involve recording spectra at variable temperatures, could provide insight into these conformational processes.
By cooling the sample, the rate of interconversion between different conformers (e.g., gauche and anti conformations around the C2-C3 bond) could be slowed down. If the energy barrier is high enough, what appears as an averaged signal at room temperature might resolve into separate signals for each distinct conformer at low temperatures. By analyzing the changes in the line shape of the NMR signals as a function of temperature, it would be possible to calculate the activation energy (ΔG‡) and other thermodynamic parameters for the conformational exchange, providing a quantitative measure of the molecule's flexibility. nih.gov
Application of Chiral Auxiliaries and Shift Reagents for Stereochemical Analysis (if applicable to derivatives)
This compound itself is achiral. However, if it were used to synthesize chiral derivatives (for example, by esterification with a chiral carboxylic acid), NMR could be used for stereochemical analysis. The resulting diastereomers would have distinct NMR spectra. Alternatively, the use of chiral shift reagents could induce chemical shift differences between the enantiomers of a chiral derivative, allowing for the determination of enantiomeric excess.
Vibrational Spectroscopy (Infrared and Raman)
Analysis of Diagnostic Functional Group Frequencies
The vibrational spectra of this compound would be dominated by absorptions corresponding to its key functional groups.
O-H Stretch: A strong, broad band would be expected in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group's stretching vibration, broadened by hydrogen bonding.
C-H Stretch: Sharp bands in the 2850-3000 cm⁻¹ region would correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds in the CH₃ and CH₂ groups.
C-F Stretch: The most characteristic vibrations for this molecule would be the C-F stretches. Due to the high electronegativity of fluorine and the presence of two fluorine atoms on the same carbon (a gem-difluoro group), strong and intense absorption bands are expected in the IR spectrum, typically in the 1000-1200 cm⁻¹ region. These bands are often some of the strongest in the spectrum.
C-O Stretch: A moderate to strong band for the C-O stretching vibration would be expected around 1050-1150 cm⁻¹.
The Raman spectrum would also show these vibrations, although the relative intensities would differ. For example, C-H and C-C bond vibrations often give stronger Raman signals, while the highly polar O-H and C-F bonds would be more prominent in the IR spectrum. biointerfaceresearch.comderpharmachemica.com
Table 2: Hypothetical Diagnostic Vibrational Frequencies for this compound No experimental data is available for this compound. The table illustrates the expected format.
| Functional Group | Vibration Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|---|
| O-H | Stretch | 3200-3600 | Weak | Strong, Broad (IR) |
| C-H (alkyl) | Stretch | 2850-3000 | 2850-3000 | Strong |
| C-F | Stretch | 1000-1200 | Weak | Very Strong (IR) |
Probing Intermolecular and Intramolecular Hydrogen Bonding Interactions
The presence of both a hydroxyl (-OH) group, a classic hydrogen bond donor, and electronegative fluorine atoms allows this compound to participate in a variety of hydrogen bonding interactions. These interactions, both within a single molecule (intramolecular) and between adjacent molecules (intermolecular), significantly influence the compound's physical properties and conformational preferences.
Intermolecular Hydrogen Bonding: Similar to other primary alcohols, the most significant intermolecular force in this compound is the hydrogen bond formed between the hydroxyl hydrogen of one molecule and the hydroxyl oxygen of another (O-H···O). This interaction is responsible for the formation of molecular aggregates and is a primary determinant of the compound's boiling point and viscosity. The strength of these interactions can be studied using techniques like Fourier-transform infrared (FTIR) spectroscopy, where the O-H stretching frequency shifts to lower wavenumbers upon hydrogen bond formation.
Intramolecular Hydrogen Bonding: A key structural feature of many fluorinated alcohols is the potential for intramolecular hydrogen bonding between the hydroxyl proton and a nearby fluorine atom (O-H···F). nih.govresearchgate.net In this compound, this would involve the formation of a five-membered ring, which is generally considered geometrically constrained and less favorable. rsc.org However, studies on other flexible acyclic fluorohydrins have demonstrated that such interactions can occur, and their presence is highly dependent on the conformational profile of the molecule. nih.govresearchgate.net The existence and strength of these O-H···F bonds can be probed using advanced NMR spectroscopy, looking for through-space scalar coupling between the hydroxyl proton and the fluorine nucleus (h1JOH···F). nih.gov Computational modeling is often used in conjunction with experimental data to estimate the energies of these interactions and the populations of conformers that allow for their formation. acs.org
| Interaction Type | Donor | Acceptor | Description | Primary Analytical Probe |
|---|---|---|---|---|
| Intermolecular | Hydroxyl H | Hydroxyl O (on adjacent molecule) | The primary interaction leading to molecular association. Dictates bulk physical properties. | FTIR Spectroscopy (O-H stretch band broadening and shift) |
| Intramolecular | Hydroxyl H | Fluorine (on C2) | Potentially weak interaction, highly dependent on molecular conformation. nih.govacs.org | NMR Spectroscopy (h1JOH···F coupling constants) nih.gov |
| Intermolecular | Hydroxyl H | Fluorine (on adjacent molecule) | A weaker form of hydrogen bonding compared to O-H···O, but can contribute to the overall crystal packing and liquid structure. rsc.org | Computational Analysis, Solid-State NMR |
Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Accurate Mass Determination
Mass spectrometry is a critical analytical tool for the structural elucidation of this compound. It provides precise information on the compound's molecular weight and, through fragmentation analysis, offers insights into its molecular structure.
High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecular ion with very high precision, which in turn allows for the unambiguous verification of its elemental composition. colorado.edunih.gov For this compound, with the chemical formula C₆H₁₂F₂O, the theoretical monoisotopic mass can be calculated. An experimental HRMS measurement that matches this theoretical value within a narrow tolerance (typically <5 ppm) confirms the elemental formula and rules out other potential isobaric compounds.
| Parameter | Value |
|---|---|
| Chemical Formula | C₆H₁₂F₂O |
| Theoretical Monoisotopic Mass | 138.08562 Da |
| Predicted [M+H]⁺ | 139.09290 m/z |
| Predicted [M+Na]⁺ | 161.07484 m/z |
| Predicted [M-H]⁻ | 137.07834 m/z |
Tandem mass spectrometry (MS/MS) is used to investigate the fragmentation pathways of the this compound molecular ion. nih.gov In an MS/MS experiment, the molecular ion is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. wikipedia.org The analysis of these fragments helps to map the molecule's connectivity.
For primary alcohols, common fragmentation pathways include the loss of water (M-18) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen). whitman.edulibretexts.orgopenochem.org For this compound, the presence of the two fluorine atoms on the alpha-carbon significantly influences the fragmentation pattern.
Key predicted fragmentation pathways include:
Loss of Water: A peak corresponding to the molecular ion minus water ([M-H₂O]⁺˙) at m/z 120 is expected, a common fragmentation for alcohols. youtube.com
Cleavage of the C2-C3 Bond: Fragmentation of the bond between the difluorinated carbon and the rest of the alkyl chain is likely. This can lead to the formation of a butyl radical (C₄H₉•) and a resonance-stabilized [CF₂CH₂OH]⁺ ion at m/z 81.
Loss of the Butyl Group: The detection of an ion at m/z 57, corresponding to the butyl cation [C₄H₉]⁺, would also indicate cleavage at the C2-C3 position.
Other Fragmentation: Other potential fragments could arise from the loss of HF or cleavage at other points along the alkyl chain, typically resulting in clusters of peaks separated by 14 mass units (CH₂). libretexts.org
| m/z | Proposed Fragment Ion | Proposed Neutral Loss |
|---|---|---|
| 138 | [C₆H₁₂F₂O]⁺˙ | - (Molecular Ion) |
| 120 | [C₆H₁₀F₂]⁺˙ | H₂O |
| 81 | [C₂H₃F₂O]⁺ | C₄H₉• (Butyl radical) |
| 57 | [C₄H₉]⁺ | •CF₂CH₂OH |
X-ray Crystallography of this compound Derivatives (if crystalline forms are obtained)
While obtaining a single crystal of this compound suitable for X-ray diffraction may be challenging due to the conformational flexibility of its hexyl chain, analysis of a crystalline derivative would provide the most definitive structural information. royalsocietypublishing.orgshu.ac.uk X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state, offering unparalleled insight into molecular conformation and intermolecular packing. nih.gov
Should a crystalline form be obtained, X-ray diffraction analysis would elucidate the exact solid-state conformation of the this compound molecule. researchgate.net This includes precise measurements of all bond lengths, bond angles, and torsion angles. The analysis would reveal the preferred arrangement of the carbon backbone (e.g., an all-trans extended chain versus conformations with gauche torsions) and the orientation of the terminal hydroxymethyl group relative to the rest of the molecule. soton.ac.ukjst.go.jp
Furthermore, the study would detail the crystal packing, which is how individual molecules arrange themselves to form the bulk crystal lattice. rsc.org In fluorinated compounds, it is common to observe segregation between the fluorinated and non-fluorinated (hydrocarbon) parts of the molecules, which can lead to layered or other complex packing motifs. rsc.orgresearchgate.net The analysis would reveal the unit cell parameters and the symmetry relationships between molecules in the crystal.
The crystal structure would provide a detailed map of all intermolecular interactions that stabilize the crystal lattice. rsc.orgmdpi.com The primary interactions would be the O-H···O hydrogen bonds linking the alcohol functionalities of adjacent molecules, likely forming chains or networks that dictate the primary structural motif. ed.ac.uk
In addition to these strong hydrogen bonds, the analysis would identify weaker, yet structurally significant, interactions. These could include C-H···F and C-H···O hydrogen bonds, as well as dipole-dipole interactions arising from the polar C-F bonds. iucr.orgacs.org The specific geometry (distances and angles) of these interactions would be precisely determined, providing a comprehensive understanding of the forces governing the solid-state architecture of the compound. nih.govresearchgate.net
| Interaction Type | Atoms Involved (Donor···Acceptor) | Potential Role in Crystal Packing |
|---|---|---|
| Strong Hydrogen Bond | O-H···O | Primary structure-directing interaction, forming chains or sheets. ed.ac.uk |
| Weak Hydrogen Bond | C-H···F | Secondary interactions contributing to the overall lattice energy and packing efficiency. acs.org |
| Weak Hydrogen Bond | C-H···O | Assists in stabilizing the three-dimensional crystal network. |
| Dipole-Dipole | Cᵅ⁺-Fᵅ⁻···Cᵅ⁺-Fᵅ⁻ | Influences the relative orientation of fluorinated segments of adjacent molecules. |
| Van der Waals Forces | All atoms | Contribute to close packing and overall crystal stability. |
Advanced Chromatographic Techniques for Purity Assessment and Separation
The structural and conformational elucidation of this compound is critically supported by advanced chromatographic techniques. These methods are indispensable for assessing the purity of synthesized batches, isolating the compound from reaction mixtures, and, where applicable, resolving stereoisomers of its derivatives. The following sections detail the application of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Chiral Chromatography in the comprehensive analysis of this fluorinated alcohol.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Samples
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For a compound like this compound, which is expected to have sufficient volatility, GC-MS serves as an excellent tool for purity assessment and structural confirmation.
In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized. An inert carrier gas, such as helium or nitrogen, transports the vaporized sample through a capillary column. The column's stationary phase interacts differently with the various components of the sample, leading to their separation based on boiling points and polarity. As each component elutes from the column, it enters the mass spectrometer.
The mass spectrometer ionizes the eluted molecules, typically through electron impact (EI), causing them to fragment in a reproducible manner. The resulting charged fragments are then separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its identification by comparison with spectral libraries or through manual interpretation.
While specific experimental GC-MS data for this compound is not widely published, a hypothetical analysis can be constructed based on the known behavior of similar fluorinated alcohols. The table below outlines typical parameters for a GC-MS analysis of this compound and the expected major fragment ions that would aid in its structural confirmation.
Table 1: Hypothetical GC-MS Parameters and Expected Fragmentation for this compound
| Parameter | Value/Description |
| Gas Chromatograph | |
| Column | 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |
| Carrier Gas | Helium, constant flow of 1 mL/min |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI), 70 eV |
| Mass Range | 30-350 amu |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Expected Fragmentation | |
| [M-H₂O]⁺ | Loss of water from the alcohol functional group |
| [M-CH₂OH]⁺ | Alpha-cleavage, loss of the hydroxymethyl group |
| [M-C₄H₉]⁺ | Cleavage of the butyl side chain |
| [C₅H₁₀F₂]⁺ | Various rearrangements and fragmentations of the fluorinated carbon chain |
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, used for the separation, identification, and quantification of a wide range of compounds, particularly those that are non-volatile or thermally labile. For this compound, HPLC is an ideal method for determining its purity with high accuracy and for performing quantitative analysis in various matrices.
In HPLC, a liquid solvent, known as the mobile phase, carries the sample through a column packed with a solid adsorbent material, the stationary phase. The separation is based on the differential partitioning of the sample components between the mobile and stationary phases. By selecting appropriate stationary phases and mobile phase compositions, highly efficient separations can be achieved.
For a polar compound like this compound, reversed-phase HPLC is the most common approach. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol. The retention of the analyte is primarily governed by its hydrophobicity; more polar compounds elute earlier.
Detection in HPLC can be accomplished using various detectors. A UV-Vis detector is commonly used, although for a molecule like this compound which lacks a strong chromophore, a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) would be more suitable. For enhanced sensitivity and specificity, coupling HPLC with a mass spectrometer (LC-MS) is the preferred method.
The following table presents a hypothetical set of HPLC conditions that could be employed for the purity assessment and quantitative analysis of this compound.
Table 2: Hypothetical HPLC Conditions for the Analysis of this compound
| Parameter | Value/Description |
| Chromatograph | |
| Column | C18 reversed-phase column, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | Isocratic elution with 60:40 (v/v) Acetonitrile:Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | |
| Type | Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) |
| RID Temperature | 35 °C |
| ELSD Nebulizer Temp. | 40 °C |
| ELSD Evaporator Temp. | 60 °C |
Chiral Chromatography for Enantiomeric Excess Determination (if applicable to derivatives)
Chirality is a key consideration in the synthesis and application of many organic molecules, particularly in the pharmaceutical and agrochemical industries. While this compound itself is not a chiral molecule as it lacks a stereocenter, its derivatives can be chiral. For instance, esterification of the primary alcohol with a chiral carboxylic acid would result in the formation of diastereomers. Alternatively, if a chiral center is introduced elsewhere in the molecule during a synthetic modification, a racemic mixture of enantiomers could be produced.
In such cases, chiral chromatography is an essential technique for the separation of enantiomers and the determination of enantiomeric excess (ee). This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to their differential retention and separation.
Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic chiral polymers. The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, driven by a combination of interactions such as hydrogen bonding, dipole-dipole interactions, and steric hindrance.
The choice of the appropriate CSP and mobile phase is crucial for achieving successful enantiomeric separation and is often determined through a screening process. Both normal-phase and reversed-phase chiral HPLC, as well as Supercritical Fluid Chromatography (SFC), can be employed.
Considering a hypothetical chiral derivative, such as the ester formed from this compound and (R)-2-phenylpropanoic acid, the following table outlines a potential chiral HPLC method for the separation of the resulting diastereomers.
Table 3: Hypothetical Chiral HPLC Method for a Derivative of this compound
| Parameter | Value/Description |
| Chromatograph | |
| Column | Chiral stationary phase based on amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel |
| Mobile Phase | Normal-phase elution with 90:10 (v/v) Hexane:Isopropanol |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 5 µL |
| Detector | |
| Type | UV-Vis Detector |
| Wavelength | 220 nm (detection of the phenyl group from the derivatizing agent) |
Computational and Theoretical Studies on 2,2 Difluorohexan 1 Ol
Conformational Analysis and Potential Energy Surfaces
Conformational analysis investigates the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds.
Molecular Mechanics (MM) is a computational method that uses classical physics to model the potential energy of a system. It treats atoms as balls and bonds as springs, allowing for the rapid calculation of energies for different conformations. Molecular Dynamics (MD) simulations use these MM force fields to simulate the movement of atoms and molecules over time. An MD simulation of 2,2-Difluorohexan-1-ol would provide a dynamic picture of its conformational landscape, showing how it explores different shapes at a given temperature and revealing the most populated conformational states.
Solvent Effects on Molecular Conformation and Stability
The conformation and stability of this compound are influenced by the surrounding solvent environment. Computational models, such as the self-consistent reaction-field (SCRF) method based on the Polarizable Continuum Model (PCM), are employed to simulate these effects. primescholars.com This approach treats the solvent as a continuous medium characterized by its dielectric constant, which allows for the study of how different solvents can alter the molecule's geometry and energy. primescholars.com
For instance, the stability of different conformers of a molecule can change depending on the polarity of the solvent. In polar solvents, conformations with larger dipole moments are often stabilized. For fluorinated alcohols, hydrogen bonding interactions between the hydroxyl group and solvent molecules play a crucial role. mdpi.com These interactions can influence the rotational barriers of the C-C bonds and the orientation of the hydroxymethyl group.
Experimental and computational studies on similar molecules, like chlorinated harmines, have demonstrated that polarizable embedding density functional theory and coupled cluster response theory methods can accurately model solvent-dependent spectroscopic properties. rsc.org These studies highlight the importance of considering specific solute-solvent interactions, such as hydrogen bonding, to accurately predict molecular behavior in solution. mdpi.comrsc.org The composition of binary solvent mixtures can also be quantitatively described to understand its effect on solvent polarity measures. rsc.org
Prediction and Interpretation of Spectroscopic Parameters
Computational chemistry is a powerful tool for predicting and interpreting the spectroscopic data of molecules like this compound.
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants is a valuable application of computational chemistry. Density Functional Theory (DFT) is a commonly used method for this purpose. researchgate.netnyu.edu For fluorinated compounds, predicting 19F NMR chemical shifts is particularly important for characterization. researchgate.netchemrxiv.org
Recent advancements have focused on developing accurate and computationally efficient DFT-based procedures for predicting 19F NMR chemical shifts. researchgate.netchemrxiv.org For example, the ωB97XD/aug-cc-pvdz method has been recommended for its balance of accuracy and speed. chemrxiv.org Machine learning and deep learning algorithms, trained on experimental or DFT-calculated data, are also emerging as powerful tools for predicting 1H and 13C chemical shifts with high accuracy. nyu.edunih.govarxiv.org These methods can even account for solvent effects, enhancing their predictive power. nih.gov
Computational methods are extensively used to calculate vibrational frequencies, which aids in the assignment of bands in infrared (IR) and Raman spectra. DFT calculations, often using functionals like B3LYP with appropriate basis sets (e.g., cc-pVTZ), can provide theoretical vibrational spectra. nih.gov These calculations can be performed in the harmonic approximation, but for greater accuracy, anharmonic corrections can be included. nih.govrsc.org
The calculated frequencies, along with their predicted IR and Raman intensities, can be compared with experimental spectra to make definitive assignments of the observed vibrational modes. nih.govnih.govesisresearch.orgresearchgate.net This is particularly useful for complex molecules where experimental spectra can have many overlapping bands.
Reaction Mechanism Elucidation through Computational Transition State Theory
Computational Transition State Theory (TST) is a fundamental tool for studying the mechanisms of chemical reactions involving this compound.
TST allows for the calculation of the potential energy surface (PES) of a reaction, which maps the energy of the system as a function of the positions of the atoms. fiveable.me By identifying the minimum energy path on the PES, chemists can determine the reaction mechanism. A key aspect of this is locating the transition state, which is a saddle point on the PES that separates reactants from products. arxiv.org
The energy difference between the reactants and the transition state is the activation energy barrier. faccts.de Calculating this barrier is crucial for predicting the rate of a reaction. faccts.de Various computational methods, including DFT, can be used to calculate these energy barriers. faccts.de For instance, in the dehydration of propanol (B110389) isomers, DFT calculations have been used to determine the reaction enthalpy and optimize geometries for various transition states and minima along the reaction pathway. arxiv.org In some cases, reactions can proceed without a barrier on the potential energy surface. nih.gov
In addition to transition states, computational studies can identify and characterize reaction intermediates. These are local minima on the potential energy surface that exist for a finite time during the course of a reaction. arxiv.org By calculating the energies of these intermediates, their relative stabilities can be assessed.
Molecular Modeling for Structure-Property Relationships (excluding biological/clinical)
Computational and theoretical chemistry offer powerful tools to investigate the structure and properties of molecules like this compound at an atomic level. While specific molecular modeling studies exclusively focused on this compound are not extensively available in public scientific literature, the principles and methodologies for such investigations are well-established. These studies are crucial for understanding how the introduction of two fluorine atoms at the second carbon position influences the physicochemical properties of the hexanol backbone.
Molecular modeling for structure-property relationships typically employs a range of computational techniques to predict and analyze various molecular attributes. These methods can provide insights into the molecule's geometry, electronic structure, and intermolecular interactions, which in turn determine its macroscopic properties.
Detailed Research Findings (Hypothetical)
In the absence of direct research, we can project the types of findings that would emerge from computational studies on this compound. These studies would likely involve a combination of quantum mechanics (QM) and molecular mechanics (MM) methods.
Quantum Mechanics (QM) Approaches: Density Functional Theory (DFT) is a common QM method used to investigate the electronic structure of molecules. For this compound, DFT calculations would be instrumental in determining:
Optimized Molecular Geometry: Predicting the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles. The presence of the electronegative fluorine atoms would significantly influence the local geometry around the C1 and C2 carbons.
Electronic Properties: Calculating properties such as the molecular dipole moment, polarizability, and the distribution of electron density. The strong C-F bonds are expected to create a significant dipole moment, impacting the molecule's polarity.
Spectroscopic Properties: Simulating infrared (IR) and nuclear magnetic resonance (NMR) spectra to aid in the experimental characterization of the compound.
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations: These methods are used to study the behavior of larger systems or to simulate the molecule's dynamics over time. For this compound, MD simulations could reveal:
Conformational Analysis: Identifying the preferred conformations of the flexible hexyl chain and the orientation of the hydroxyl group. The gem-difluoro substitution can introduce specific conformational preferences due to steric and electrostatic interactions.
Intermolecular Interactions: Simulating how molecules of this compound interact with each other in a condensed phase. This is crucial for predicting properties like boiling point and viscosity. The ability of the hydroxyl group to act as a hydrogen bond donor and acceptor, combined with the polar nature of the C-F bonds, would lead to complex intermolecular forces.
Quantitative Structure-Property Relationship (QSPR) Modeling: QSPR models establish mathematical relationships between the structural features of molecules (descriptors) and their physicochemical properties. nih.goveuropa.eu For a series of related fluorinated alcohols, a QSPR model could be developed to predict properties such as:
Boiling Point
Vapor Pressure
Water Solubility
Octanol-Water Partition Coefficient (logP)
These predictive models are valuable for screening large numbers of compounds and for understanding the key structural determinants of a particular property. nih.gov
Illustrative Data Tables
The following tables present hypothetical data that would be generated from the computational studies described above. It is important to note that these values are for illustrative purposes and are not based on published experimental or computational data for this compound.
Table 1: Hypothetical Calculated Molecular Descriptors for this compound
| Molecular Descriptor | Hypothetical Value | Method |
|---|---|---|
| Molecular Weight | 136.15 g/mol | - |
| Dipole Moment | 2.5 D | DFT (B3LYP/6-31G*) |
| Polarizability | 12.5 ų | DFT (B3LYP/6-31G*) |
| Surface Area | 150 Ų | Molecular Mechanics |
Table 2: Hypothetical Predicted Physicochemical Properties for this compound
| Property | Hypothetical Predicted Value | Modeling Approach |
|---|---|---|
| Boiling Point | 165 °C | QSPR |
| logP (Octanol-Water) | 1.8 | QSPR |
| Water Solubility | 5 g/L | QSPR |
| Vapor Pressure | 0.8 kPa (at 25 °C) | QSPR |
Potential Applications and Structure Reactivity Relationships in Advanced Chemical Systems Excluding Clinical Human Trial Data, Dosage/administration, Safety/adverse Effects
Building Block in Materials Science and Polymer Chemistry
The introduction of fluorine into polymers and functional materials can lead to significant enhancements in thermal stability, chemical resistance, and surface properties. umn.edu The unique combination of a reactive hydroxyl group and a difluorinated alkyl chain makes 2,2-Difluorohexan-1-ol a candidate for the synthesis of high-performance materials.
Monomer in the Synthesis of Specialty Fluorinated Polymers
The synthesis of fluoropolymers can be achieved through the polymerization of fluorine-containing monomers or by the chemical modification of non-fluorinated parent polymers. umn.edu The availability of unique, reactive fluorinated monomers is a limiting factor in developing new polymers with tailored properties. umn.edu Alcohols like this compound, containing a primary hydroxyl group, are versatile starting materials for monomer synthesis. This hydroxyl group can undergo a variety of chemical transformations, such as esterification or etherification, to introduce polymerizable functionalities like acrylates, methacrylates, or vinyl ethers.
For instance, the reaction of this compound with acryloyl chloride or methacryloyl chloride would yield the corresponding 2,2-difluorohexyl acrylate (B77674) or methacrylate (B99206) monomers. These monomers could then be polymerized or copolymerized to produce specialty polymers. The incorporation of the 2,2-difluorohexyl moiety is anticipated to bestow desirable properties upon the resulting polymer, such as low surface energy, hydrophobicity, and enhanced stability, which are characteristic of fluorinated materials. umn.edu
Table 1: Potential Polymerizable Monomers Derived from this compound
| Monomer Name | Precursor 1 | Precursor 2 | Potential Polymer Property |
| 2,2-Difluorohexyl acrylate | This compound | Acryloyl chloride | Hydrophobicity, Weather Resistance |
| 2,2-Difluorohexyl methacrylate | This compound | Methacryloyl chloride | Thermal Stability, Chemical Resistance |
| 1-(Vinyloxy)-2,2-difluorohexane | This compound | Acetylene | Low Refractive Index |
This table presents hypothetical monomer syntheses and potential properties based on established chemical principles for fluorinated compounds.
Components in Liquid Crystalline Materials or Advanced Functional Materials
Fluorinated compounds are of significant interest in the field of liquid crystals (LCs) due to the unique influence of the fluorine atom on the material's dielectric anisotropy, viscosity, and other physical properties. rsc.org The introduction of fluorine can be used to tailor the properties of LC materials for specific display applications. rsc.orgnih.gov The synthesis of liquid crystals often involves the assembly of molecules containing a rigid core and flexible terminal chains.
Modifiers for Surface Properties and Coatings
The low surface energy of fluorinated compounds makes them ideal for creating water- and oil-repellent surfaces. Fluorinated polymers are widely used in coatings to impart properties such as chemical resistance, anti-adhesion, and low friction. researchgate.net
This compound can be incorporated into coating formulations in several ways. It can be used to synthesize fluorinated acrylic or urethane (B1682113) prepolymers, which are then cross-linked to form a durable, low-energy surface film. The hydroxyl group of this compound can react with isocyanates to form urethane linkages or with anhydrides and epoxides to be integrated into polyester (B1180765) or epoxy resin systems. The presence of the 2,2-difluorohexyl side chains at the coating's surface would lead to a reduction in surface tension, thereby enhancing its repellent properties.
Precursor in the Synthesis of Specialty Fluorinated Organic Compounds
The gem-difluoroalkyl motif is a valuable pharmacophore and a key structural element in many modern agrochemicals and pharmaceuticals. The synthesis of these complex molecules often relies on the availability of versatile fluorinated building blocks.
Intermediate for Agrochemical Research (focus on synthetic routes and chemical transformations)
In agrochemical research, the introduction of fluorine can enhance the biological efficacy and metabolic stability of active ingredients. This compound represents a useful six-carbon building block containing the gem-difluoro structural unit. The primary alcohol can be readily oxidized to the corresponding aldehyde (2,2-difluorohexanal) or carboxylic acid (2,2-difluorohexanoic acid). These transformations provide access to a new set of reactive intermediates.
For example, 2,2-difluorohexanal could undergo condensation reactions with various nitrogen-based nucleophiles to construct heterocyclic systems commonly found in fungicides and herbicides. Furthermore, the hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate), allowing for nucleophilic substitution reactions to introduce other functional groups or to connect the difluorohexyl fragment to a larger molecular scaffold.
Table 2: Key Chemical Transformations of this compound for Agrochemical Synthesis
| Starting Material | Reagent(s) | Product | Potential Subsequent Reaction |
| This compound | Pyridinium (B92312) chlorochromate (PCC) | 2,2-Difluorohexanal | Wittig reaction, Aldol condensation |
| This compound | Jones reagent (CrO₃, H₂SO₄) | 2,2-Difluorohexanoic acid | Amide coupling, Esterification |
| This compound | p-Toluenesulfonyl chloride, Pyridine | 2,2-Difluorohexyl tosylate | Nucleophilic substitution (e.g., with azides, cyanides) |
This table outlines plausible synthetic transformations based on standard organic chemistry methodologies.
Building Block for Complex Pharmaceutical Scaffolds (focus on synthetic utility, not biological activity or clinical trials)
The design and synthesis of novel molecular scaffolds are central to drug discovery. nih.gov The incorporation of gem-difluoromethylene groups can modulate the physicochemical properties of a molecule, such as its lipophilicity and basicity (pKa) of nearby functional groups, which are critical for its pharmacokinetic profile.
This compound provides a synthetically versatile handle to introduce a difluorinated chain into a larger, more complex molecule. The alcohol functionality allows for its attachment to various heterocyclic cores or privileged scaffolds used in medicinal chemistry. nih.gov For instance, it can be coupled to a nitrogen atom of a heterocycle via a Mitsunobu reaction or used in an etherification reaction with a phenolic substrate. The resulting difluoroalkylated scaffold can then be further elaborated. The ability to introduce the CF₂ group at a specific position with a defined chain length offers a powerful tool for systematically exploring the structure-activity relationships of a lead compound series.
Components in Advanced Electronic Materials and Optoelectronics
While direct applications of this compound in advanced electronic materials and optoelectronics are not extensively documented in publicly available literature, the unique properties imparted by fluorine substitution suggest its potential as a valuable component in this domain. Fluorinated materials are known to exhibit distinct characteristics such as altered dielectric properties, enhanced thermal stability, and low surface energy, which are highly desirable for various electronic and optoelectronic applications. mdpi.com
In the realm of optoelectronics, particularly in liquid crystal displays (LCDs), fluorinated compounds have been investigated for their ability to influence the mesomorphic and electro-optical properties of liquid crystal mixtures. google.com The presence of fluorine can affect the birefringence and dielectric anisotropy of the liquid crystal, which are key parameters for display performance. Although specific research on this compound in this context is not available, its structure as a long-chain fluorinated alcohol suggests potential as a dopant or a synthetic precursor for novel liquid crystal molecules. The combination of a flexible alkyl chain and a polar difluorinated head could be leveraged to fine-tune the physical properties of liquid crystal formulations.
The following table provides a comparative overview of the properties of a related fluorinated alcohol, 2,2-Difluoroethanol, against its non-fluorinated counterpart, ethanol (B145695), to illustrate the potential impact of gem-dinal fluorination on key physicochemical parameters relevant to materials science.
| Property | Ethanol | 2,2-Difluoroethanol |
| Boiling Point (°C) | 78.37 | 96 |
| pKa | ~16 | ~13 |
| Dielectric Constant | 24.55 | - |
Role as a Chiral Auxiliary or Ligand Precursor (if derivatized)
The concept of a chiral auxiliary is central to asymmetric synthesis, where a chiral molecule is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. While there is no specific literature detailing the use of this compound as a chiral auxiliary, its structure provides a basis for its potential in this role upon resolution of its enantiomers. A chiral alcohol can be derivatized, for example, by esterification with an achiral acid, to form a chiral ester. The steric and electronic properties of the chiral auxiliary can then direct the approach of a reagent to one of the two diastereotopic faces of the molecule, leading to a high diastereomeric excess of the product.
The presence of two fluorine atoms at the C2 position of the hexanol backbone would likely exert a significant electronic and steric influence. The strong electron-withdrawing nature of the fluorine atoms would increase the acidity of the hydroxyl proton, potentially affecting the conditions required for its derivatization. Furthermore, the C-F bonds are polarized and can participate in non-covalent interactions, which could influence the conformational preferences of the transition state in an asymmetric transformation, thereby impacting the diastereoselectivity.
Once the desired stereocenter is created, the chiral auxiliary can be cleaved from the product, and ideally, recovered for reuse. The development of new chiral auxiliaries is an ongoing area of research in organic synthesis. google.comgoogle.com
Investigation of Structure-Reactivity Relationships in Catalysis and Organic Transformations
The structure of this compound, with its gem-difluoro functionality in proximity to the hydroxyl group, suggests that it would exhibit distinct reactivity in catalytic and organic transformations compared to its non-fluorinated analog, 1-hexanol (B41254). The study of such structure-reactivity relationships is fundamental to understanding and predicting chemical behavior. mdpi.com
The two fluorine atoms at the C2 position are strongly electron-withdrawing, which is expected to have a pronounced effect on the acidity of the hydroxyl proton. This increased acidity can influence its reactivity in several ways. For instance, in reactions where the alcohol acts as a nucleophile, the increased acidity might decrease its nucleophilicity. Conversely, in reactions where the alcohol acts as a proton donor or as a leaving group after protonation, the electronic effect of the fluorine atoms could enhance its reactivity.
Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (B45653) (TFE), are known to act as powerful promoters and unique solvents in a variety of organic reactions, including ring-opening of epoxides and other electrophilic activations. researchgate.netresearchgate.net These solvents can stabilize cationic intermediates and activate electrophiles through strong hydrogen bonding, without being overly nucleophilic themselves. While this compound is a substrate rather than a solvent, the underlying principles of how fluorine substitution affects reactivity are transferable. For example, in a dehydration reaction to form an alkene, the increased acidity of the hydroxyl group could facilitate its protonation and subsequent elimination.
The following table presents a comparison of the pKa values of some fluorinated and non-fluorinated alcohols, illustrating the significant impact of fluorine substitution on acidity.
| Compound | Structure | pKa |
| Ethanol | CH₃CH₂OH | ~16 |
| 2,2,2-Trifluoroethanol | CF₃CH₂OH | 12.4 |
| 1,1,1,3,3,3-Hexafluoroisopropanol | (CF₃)₂CHOH | 9.3 |
| 1-Hexanol | CH₃(CH₂)₅OH | ~16 |
| This compound (Predicted) | CH₃(CH₂)₃CF₂CH₂OH | ~13-14 |
The pKa of this compound is predicted based on the known effects of fluorine substitution on alcohol acidity.
In the context of catalysis, if this compound were to be used as a substrate, the presence of the difluoro group could also influence the interaction with the catalyst's active site. The steric bulk of the fluorine atoms and their potential to engage in specific interactions could affect the binding affinity and the orientation of the molecule within the catalytic pocket, thereby influencing the reaction rate and selectivity.
Environmental Fate and Green Chemistry Considerations for 2,2 Difluorohexan 1 Ol Academic and Mechanistic Focus
Mechanistic Studies of Atmospheric Degradation Pathways
The atmosphere is a critical medium for the transformation and transport of volatile organic compounds. The degradation of 2,2-Difluorohexan-1-ol in the troposphere is expected to be primarily governed by its reactions with photochemically generated oxidants and, to a lesser extent, by direct photolysis.
The hydroxyl radical (•OH) is the most significant oxidizing species in the troposphere, often referred to as the "detergent" of the atmosphere due to its high reactivity with a wide range of pollutants. youtube.comyoutube.com The atmospheric degradation of this compound is anticipated to be initiated by the abstraction of a hydrogen atom by the hydroxyl radical. The presence of fluorine atoms on the C2 carbon atom influences the reactivity of the neighboring C-H bonds.
The general mechanism for the •OH-initiated oxidation of this compound is expected to proceed as follows:
Hydrogen Abstraction: The reaction is initiated by the abstraction of a hydrogen atom, primarily from the -CH2OH group, to form a haloalkyl radical and a molecule of water.
CH3(CH2)3CF2CH2OH + •OH → CH3(CH2)3CF2C•HOH + H2O
Reaction with Molecular Oxygen: The resulting radical will rapidly react with molecular oxygen (O2) in the atmosphere to form a peroxy radical (RO2•).
CH3(CH2)3CF2C•HOH + O2 → CH3(CH2)3CF2CH(OO•)OH
Subsequent Reactions: The fate of the peroxy radical is complex and depends on the atmospheric conditions, particularly the concentration of nitrogen oxides (NOx). In NOx-rich environments, the peroxy radical can react with nitric oxide (NO) to form an alkoxy radical (RO•) and nitrogen dioxide (NO2).
CH3(CH2)3CF2CH(OO•)OH + NO → CH3(CH2)3CF2CH(O•)OH + NO2
The resulting alkoxy radical can then undergo further reactions, such as C-C bond cleavage or reaction with O2, leading to the formation of various degradation products, including aldehydes, ketones, and smaller fluorinated compounds. In the case of haloalkoxy radicals, they can also decompose or react with other atmospheric species. noaa.gov The presence of the two fluorine atoms on the C2 carbon will influence the stability and subsequent reaction pathways of the intermediate radicals. The strong electron-withdrawing nature of fluorine atoms can affect bond dissociation energies and the reactivity of adjacent functional groups.
Other atmospheric oxidants, such as the nitrate (B79036) radical (NO3•) and ozone (O3), may also contribute to the degradation of this compound, particularly during nighttime. However, reactions with •OH are generally considered the dominant loss process for alcohols in the troposphere. researchgate.net
Direct photolysis involves the absorption of solar radiation by a molecule, leading to its electronic excitation and subsequent chemical decomposition. While many organic molecules are susceptible to photolysis, the C-F bond is exceptionally strong, making perfluorinated and highly fluorinated compounds generally resistant to direct photolysis in the troposphere. researchgate.net
However, some studies on fluorotelomer alcohols (FTOHs) suggest that photolysis can be a relevant degradation pathway. researchgate.net The presence of chromophores within the molecule, such as carbonyl groups that might form during oxidation, could increase the potential for photolytic degradation of intermediate products. For this compound itself, significant direct photolysis in the troposphere is unlikely due to the lack of strong chromophores that absorb at wavelengths above 290 nm (the solar actinic flux cutoff at the Earth's surface).
Biodegradation Pathways in Environmental Systems (focus on chemical transformation mechanisms, not ecological impact or toxicity)
The biodegradation of organofluorine compounds is a topic of considerable interest due to their widespread use and environmental persistence. researchgate.netnih.gov The high strength of the carbon-fluorine bond presents a significant challenge for microbial degradation. researchgate.netnih.gov
While specific studies on the biodegradation of this compound were not found, research on the microbial degradation of fluorotelomer alcohols (FTOHs) provides a plausible model for its transformation in biological systems. acs.orgacs.orgnih.govnorthumbria.ac.uk The primary mechanism of FTOH biodegradation involves the oxidation of the alcohol moiety.
A likely initial step in the biodegradation of this compound by microorganisms capable of alkane or alcohol metabolism would be the oxidation of the primary alcohol group to an aldehyde, and subsequently to a carboxylic acid. This process is analogous to the metabolism of non-fluorinated alcohols.
Oxidation to Aldehyde:
CH3(CH2)3CF2CH2OH → CH3(CH2)3CF2CHO
Oxidation to Carboxylic Acid:
CH3(CH2)3CF2CHO → CH3(CH2)3CF2COOH (2,2-Difluorohexanoic acid)
The resulting 2,2-difluorohexanoic acid could then potentially undergo further degradation. Studies on FTOHs have shown that the resulting fluorinated carboxylic acids can be further metabolized through pathways such as β-oxidation, which can lead to the formation of shorter-chain perfluorinated carboxylic acids (PFCAs). acs.org However, the gem-difluoro group at the α-position to the carboxyl group in 2,2-difluorohexanoic acid might hinder the enzymatic processes involved in β-oxidation.
Defluorination, the cleavage of the C-F bond, is a critical step for the complete mineralization of organofluorine compounds. nih.gov While some microorganisms have been shown to possess dehalogenases capable of cleaving C-F bonds, this is a relatively rare metabolic capability. nih.govacs.orgresearchgate.net The biodegradation of highly fluorinated compounds often results in the formation of stable, persistent fluorinated metabolites. researchgate.net Therefore, it is plausible that the biodegradation of this compound could lead to the formation of 2,2-difluorohexanoic acid and potentially other fluorinated intermediates that may be more resistant to further degradation.
Development of Sustainable Synthesis Approaches for this compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org The synthesis of fluorinated organic compounds often involves harsh reagents and conditions, making the development of sustainable alternatives a key research area. renewable-carbon.eusciencedaily.commt.com
Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. youtube.com It is calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants, expressed as a percentage. youtube.com
A hypothetical synthesis of this compound could proceed via the fluorination of a suitable precursor, such as a ketone or an alcohol. The choice of fluorinating agent significantly impacts the atom economy. Traditional fluorinating agents like sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) often have low atom economy due to the formation of stoichiometric byproducts. mt.com More modern, electrophilic fluorinating reagents like Selectfluor may offer improved reaction conditions but can also have complex structures that lead to lower atom economy. wikipedia.org
| Green Metric | Description | Significance for this compound Synthesis |
| Atom Economy | (Molecular Mass of Desired Product / Sum of Molecular Masses of All Reactants) x 100% | A higher atom economy indicates a more efficient reaction with less waste generation. |
| E-Factor (Environmental Factor) | Total Mass of Waste / Mass of Product | A lower E-Factor is desirable, indicating less waste is produced per unit of product. |
| Process Mass Intensity (PMI) | Total Mass Input / Mass of Product | A lower PMI signifies a more resource-efficient process. |
| Reaction Mass Efficiency (RME) | Mass of Product / Total Mass of Reactants | Provides a measure of the "greenness" of a reaction, taking into account yield and stoichiometry. |
This table presents key green chemistry metrics relevant to the synthesis of chemical compounds.
The use of renewable feedstocks is a cornerstone of green chemistry, aiming to reduce reliance on fossil fuels. mdpi.com Carbohydrates, lignin, and plant oils are examples of renewable resources that can be converted into valuable chemical building blocks. researchgate.netmdpi.com For the synthesis of this compound, a potential green route could involve the use of bio-based hexanol or other C6 platforms derived from biomass. For example, furfural, a key platform chemical derived from lignocellulosic biomass, can be used to synthesize a variety of furan-based compounds which can then be further functionalized. mdpi.com
The choice of solvent is another critical factor in the environmental impact of a chemical process. Many traditional organic solvents are volatile, flammable, and toxic. nih.gov Green chemistry encourages the use of environmentally benign solvents such as water, supercritical fluids (like CO2), or ionic liquids. nih.gov Biocatalysis, the use of enzymes to catalyze chemical reactions, often proceeds in aqueous media under mild conditions, offering a highly sustainable approach. nih.govnih.govornl.gov The enzymatic synthesis of fluorinated compounds is a growing field, with enzymes like fluorinases and lipases being explored for the production of fluorinated molecules. nih.govnih.govnih.gov A biocatalytic route to this compound, perhaps involving an engineered enzyme, would represent a significant advancement in its sustainable production.
Future Directions and Emerging Research Avenues for 2,2 Difluorohexan 1 Ol
Development of Highly Selective and Sustainable Fluorination Methodologies
A primary challenge in the synthesis of 2,2-Difluorohexan-1-ol is the development of efficient and environmentally benign methods for introducing the gem-difluoro moiety. Future research will likely pivot from traditional, often harsh fluorinating agents to more sophisticated and sustainable catalytic systems.
Current methods for creating gem-difluoroalkanes often rely on deoxofluorination of ketones or aldehydes using reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). organic-chemistry.org While effective, these reagents have drawbacks, including thermal instability and violent reactivity with water. organic-chemistry.org A promising research direction is the use of more stable aminodifluorosulfinium tetrafluoroborate (B81430) salts, which can offer greater selectivity and produce fewer elimination byproducts. organic-chemistry.org
Catalytic approaches represent the frontier for sustainable fluorination. nih.gov Research into metal-catalyzed processes, such as the silver-catalyzed decarboxylative fluorination of malonic acid derivatives, presents a tunable and functional-group-tolerant route to gem-difluoroalkanes. organic-chemistry.org The development of transition metal catalysts, potentially from Group 9 elements like rhodium and iridium, could enable the use of mild fluorine sources such as metal fluoride (B91410) salts for the quantitative fluorination of precursors under gentle conditions. researchgate.net Furthermore, exploring enzymatic fluorination using S-Adenosylmethionine (SAM)-dependent fluorinases could offer an environmentally friendly alternative for creating C-F bonds with high selectivity. rsc.org
| Methodology | Fluorine Source/Reagent | Key Advantages | Potential Challenges for Development | Reference |
|---|---|---|---|---|
| Deoxofluorination | Deoxo-Fluor, DAST, Aminodifluorosulfinium salts | Direct conversion of carbonyl precursors; established reactivity. | Stoichiometric use of hazardous reagents; thermal instability of some reagents. | organic-chemistry.org |
| Catalytic Decarboxylative Fluorination | Ag-catalyst with a fluorine source | Uses readily available starting materials; tunable chemoselectivity. | Requires optimization for specific substrates like those leading to this compound. | organic-chemistry.org |
| Transition Metal Catalysis | [RhF(CO)(PPh3)2] with metal fluoride salts | Potential for high efficiency and catalyst recovery; mild reaction conditions. | Catalyst design and synthesis; substrate scope limitations. | researchgate.net |
| Enzymatic Fluorination | SAM-dependent fluorinases | High selectivity; environmentally benign ("green chemistry"). | Limited number of known fluorinases; enzyme optimization and stability. | rsc.org |
Exploration of Novel Reactivity Manifolds and Unconventional Transformations
The unique electronic properties conferred by the two fluorine atoms can be exploited to uncover new chemical reactions. The gem-difluoro group significantly alters the acidity and reactivity of the adjacent hydroxyl group and C-H bonds, opening avenues for transformations not possible with its non-fluorinated counterparts.
Future work could explore the derivatization of the hydroxyl group and subsequent transformations where the difluoromethylene unit acts as a directing or activating group. One key area of emerging research is the palladium-catalyzed reaction of fluorinated compounds that proceed via a β-fluoride elimination step. nih.gov This concept could be adapted to enable the transformation of this compound derivatives into valuable gem-difluoro olefins, which are important structural motifs in medicinal chemistry and organic synthesis. nih.gov Investigating the C-H functionalization of the carbon backbone, influenced by the strong inductive effect of the C-F bonds, could also lead to novel and selective bond formations at previously unreactive positions.
Integration with Advanced Characterization Techniques for In Situ Studies
Understanding the mechanisms and kinetics of reactions that form and consume this compound is crucial for process optimization. The integration of advanced spectroscopic techniques for real-time, in situ reaction monitoring is a key future direction.
Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for this purpose. nih.gov In situ ¹H NMR can track the concentration of reactants, intermediates, and products over time, providing detailed kinetic data. iastate.eduacs.org This is achieved by collecting a series of spectra as the reaction proceeds within the NMR tube. iastate.edu For fluorinated molecules, ¹⁹F NMR is indispensable, as it can be used to identify and quantify fluorinated products, even in complex mixtures, without the need for authentic standards, especially when combined with computational predictions. nih.govacs.org The development of benchtop NMR spectrometers and specialized flow reactors further enhances the accessibility of these techniques for continuous reaction monitoring. acs.orgosf.io
| Technique | Application | Information Gained | Reference |
|---|---|---|---|
| In Situ ¹H NMR | Reaction monitoring and kinetic analysis of synthesis. | Concentration vs. time data for all proton-bearing species. | iastate.eduacs.org |
| ¹⁹F NMR Spectroscopy | Product identification and quantification. | Detection and structural confirmation of fluorinated products and intermediates. | nih.govacs.org |
| Zero-Field NMR | Monitoring reactions in metal containers or heterogeneous systems. | High-resolution spectra without magnetic susceptibility broadening, enabling study under industrial conditions. | nih.gov |
| 2D NMR (e.g., COSY, HMBC) | Elucidation of unknown product and intermediate structures. | Connectivity between atoms (C-H, H-H), confirming complex molecular structures. | acs.orgosf.io |
Design of Novel Functional Molecules and Materials Incorporating the this compound Scaffold
The true potential of this compound lies in its use as a building block for larger, functional molecules and materials. researchgate.net The introduction of the gem-difluoroalkyl motif can enhance properties such as metabolic stability, bioavailability, and binding affinity in drug candidates. nih.gov
Future research will focus on incorporating the 2,2-difluorohexyl moiety into pharmacologically active scaffolds. Given that approximately 20% of all pharmaceuticals contain fluorine, this is a highly relevant field. nih.gov In materials science, the polarity and rigidity imparted by the C-F bonds can be exploited in the design of liquid crystals, functional polymers, and other advanced materials. researchgate.net The hydroxyl group provides a convenient handle for polymerization or for grafting the molecule onto surfaces to create functional coatings with unique properties like hydrophobicity, a characteristic of fluorinated polymers like Polytetrafluoroethylene (Teflon®). nih.gov
Multidisciplinary Research at the Interface of Synthetic Chemistry and Computational Science
The synergy between experimental synthesis and computational chemistry is essential for accelerating research into fluorinated compounds. acs.org Computational methods can rationalize unexpected reaction outcomes and predict molecular properties, guiding experimental design. acs.orgemerginginvestigators.org
Future research on this compound will heavily leverage computational tools. Density Functional Theory (DFT) can be used to predict ¹⁹F NMR chemical shifts, which is invaluable for identifying products and byproducts in complex reaction mixtures. nih.govacs.org Quantum chemical calculations can model reaction pathways, determine the stability of intermediates, and calculate bond-breaking enthalpies, providing deep mechanistic insight. nih.govpittcon.org This predictive power helps to screen potential synthetic routes and catalysts before they are tested in the lab, saving time and resources. Furthermore, developing accurate force fields for fluorinated molecules is critical for molecular simulations that can predict how molecules incorporating the this compound scaffold will interact with biological targets or self-assemble into materials. acs.org
| Computational Method | Specific Application | Benefit for Research | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Prediction of ¹⁹F NMR shifts. | Aids in product identification and structural confirmation. | nih.govacs.org |
| Quantum Chemistry (e.g., Hartree-Fock, G3MP2) | Calculation of reaction energetics, heats of formation, and electron densities. | Provides mechanistic insights, predicts reaction feasibility and active sites for reactions. | emerginginvestigators.orgpittcon.org |
| Force Field Development | Creation of accurate parameters for molecular simulations. | Enables molecular docking studies and prediction of material properties. | acs.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
